N-(2-chlorophenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
- N-(2-chlorophenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide, also known as 2’-Chloroacetanilide , is a chemical compound with the molecular formula C8H8ClNO .
- It appears as white to light yellow crystals and has a melting point of 88-90 °C .
- The compound is practically insoluble in water but dissolves in solvents like benzene, ether, and ethanol .
Preparation Methods
Synthetic Route: 2’-Chloroacetanilide is synthesized by acetylation of o-chloroaniline (2-chloroaniline) .
Reaction Conditions: The reaction typically involves treating o-chloroaniline with acetic anhydride or acetyl chloride in the presence of a base (such as sodium acetate) .
Industrial Production: While I don’t have specific industrial production details, the laboratory-scale synthesis provides a foundation for larger-scale processes.
Chemical Reactions Analysis
Reactivity: 2’-Chloroacetanilide can undergo various reactions, including
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Its derivatives may have bioactive properties.
Medicine: Investigated for potential pharmacological effects.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
- Specific details regarding the mechanism of action for this compound are not readily available in my current knowledge base. Further research would be needed to explore its molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: While I don’t have direct comparisons, the combination of the chromene and acetanilide moieties makes 2’-Chloroacetanilide unique.
Similar Compounds: Similar compounds may include other acetanilides, but their specific structures would need to be explored.
Remember that scientific research is continually evolving, so it’s essential to consult up-to-date literature for the latest findings on this compound.
Properties
Molecular Formula |
C17H12ClNO3 |
---|---|
Molecular Weight |
313.7 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C17H12ClNO3/c1-10-6-7-15-11(8-10)14(20)9-16(22-15)17(21)19-13-5-3-2-4-12(13)18/h2-9H,1H3,(H,19,21) |
InChI Key |
JHHNOBBRNNSOCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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